REACTION_CXSMILES
|
NN.[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([S:12][CH2:13][CH3:14])=[CH:8][C:7]=1[C:15]([F:18])([F:17])[F:16])([O-])=O>[Pd].C(O)C>[CH2:13]([S:12][C:9]1[CH:10]=[CH:11][C:6]([NH2:3])=[C:7]([C:15]([F:17])([F:16])[F:18])[CH:8]=1)[CH3:14]
|
Name
|
|
Quantity
|
75.6 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
2-nitro-5-ethylthiobenzotrifluoride
|
Quantity
|
168.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)SCC)C(F)(F)F
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is removed by evaporation
|
Type
|
CUSTOM
|
Details
|
leaving the product
|
Name
|
|
Type
|
|
Smiles
|
C(C)SC1=CC(=C(N)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |